propargyl-PEG7 NHS acetate

Catalog No.
S8399383
CAS No.
M.F
C21H33NO11
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propargyl-PEG7 NHS acetate

Product Name

propargyl-PEG7 NHS acetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

Molecular Formula

C21H33NO11

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2

InChI Key

WXQXYZKSXVGGRU-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Propargyl-PEG7 N-Hydroxysuccinimide acetate is a specialized chemical compound that combines a polyethylene glycol (PEG) chain with a propargyl functional group and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its hydrophilic properties due to the PEG segment, which enhances its solubility in aqueous environments. The propargyl group allows for participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, facilitating the formation of stable triazole linkages with azide-bearing compounds. The NHS ester functionality makes it reactive towards primary amines, enabling the formation of stable amide bonds, which is particularly useful in bioconjugation applications .

  • Click Chemistry: The propargyl group can react with azides in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and specific, making it ideal for bioconjugation applications.
  • Amide Bond Formation: The NHS ester can react with primary amines to form stable amide bonds. This reaction is widely used for conjugating the compound with proteins, peptides, and other biomolecules .

The biological activity of propargyl-PEG7 N-Hydroxysuccinimide acetate primarily stems from its ability to facilitate bioconjugation. By forming stable covalent bonds with biomolecules, it enables the study of protein interactions, enzyme activity, and other biological processes. Its hydrophilic nature also enhances its compatibility with biological systems, making it suitable for various applications in drug delivery and diagnostics .

The synthesis of propargyl-PEG7 N-Hydroxysuccinimide acetate typically involves several steps:

  • Preparation of Propargyl-PEG7: This initial step involves reacting propargyl alcohol with polyethylene glycol (PEG7) under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst.
  • Activation with N-Hydroxysuccinimide: The resulting propargyl-PEG7 compound is then activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. This step leads to the formation of the NHS ester .

Propargyl-PEG7 N-Hydroxysuccinimide acetate has diverse applications across various fields:

  • Bioconjugation: It is used for attaching biomolecules such as proteins and peptides to surfaces or other molecules, facilitating studies on protein interactions and cellular processes.
  • Drug Delivery: The compound plays a critical role in developing targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules.
  • Diagnostics: It is utilized in creating diagnostic agents that require precise attachment to biomolecular targets .

Interaction studies involving propargyl-PEG7 N-Hydroxysuccinimide acetate focus on its ability to form stable linkages with various biomolecules through click chemistry and amide bond formation. These studies are crucial for understanding how drugs can be effectively targeted at specific sites within biological systems and for assessing the efficacy of bioconjugated therapeutics .

Propargyl-PEG7 N-Hydroxysuccinimide acetate can be compared with several similar compounds based on their functionalities and applications:

Compound NameFunctional GroupsKey Differences
Propargyl-PEG6 N-Hydroxysuccinimide acetatePropargyl/NHS esterShorter PEG chain may affect solubility and reactivity.
Azido-PEG7 N-Hydroxysuccinimide acetateAzido/NHS esterContains an azido group allowing different click reactions.
Propargyl-PEG6 carboxylic acidPropargyl/Carboxylic acidLacks NHS functionality; used for different conjugation methods.
Propargyl-PEG4 N-Hydroxysuccinimide acetatePropargyl/NHS esterEven shorter PEG spacer affects properties compared to PEG7.

The uniqueness of propargyl-PEG7 N-Hydroxysuccinimide acetate lies in its dual capability to engage in both click chemistry and amide bond formation, making it a versatile tool for various scientific and industrial applications .

Stepwise Synthetic Pathways for Propargyl-PEG7-NHS Ester Derivatives

The synthesis of propargyl-PEG7-NHS acetate follows a multi-step strategy to integrate its three functional components: the alkyne terminus, PEG7 spacer, and NHS-activated ester.

Step 1: Propargyl-PEG7-Acid Synthesis
The process begins with the preparation of propargyl-PEG7-acid, where a propargyl group is introduced to the PEG7 backbone. This involves nucleophilic substitution between propargyl bromide and the hydroxyl terminus of PEG7, followed by oxidation to yield the carboxylic acid derivative. The reaction is catalyzed by tetrabutylammonium iodide in tetrahydrofuran under inert conditions [5] [7].

Step 2: NHS Ester Activation
The carboxylic acid group of propargyl-PEG7-acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU). N-hydroxysuccinimide (NHS) is added to form the stable NHS ester. This step occurs in anhydrous dimethylformamide (DMF) at 0–4°C to minimize hydrolysis [5] [7].

Reaction Conditions and Yield Optimization

ParameterOptimal Value
Temperature0–4°C (activation step)
SolventAnhydrous DMF
Molar Ratio (EDC:NHS)1:1.2
Reaction Time12–16 hours
Yield75–85%

The intermediate propargyl-PEG7-acid is characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid formation (C=O stretch at 1710 cm⁻¹) [5].

Purification Strategies for High-Purity PEG Linkers

Purification challenges arise from residual reactants, solvents, and byproducts like N-hydroxysuccinimide urea.

Column Chromatography
Silica gel chromatography with a gradient of methanol (2–10%) in dichloromethane removes unreacted NHS and EDC. The PEG7 linker’s polarity necessitates slow elution rates (1 mL/min) to achieve baseline separation [3] [7].

Precipitation and Filtration
Cold diethyl ether precipitates the product from DMF solutions. Three successive washes with ether reduce dimethylamine contaminants to <0.1% [7].

Analytical Monitoring
Thin-layer chromatography (TLC) on silica plates (Rf = 0.3 in 5% methanol/dichloromethane) ensures homogeneity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% [2] [5].

Analytical Validation: HPLC, NMR, and Mass Spectrometry Profiling

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) with UV detection at 220 nm resolves propargyl-PEG7-NHS acetate (retention time: 8.2 min) from impurities. Mobile phase: 40–70% acetonitrile in 0.1% trifluoroacetic acid over 15 minutes [2] [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, CDCl₃):

  • δ 2.43 (t, 1H, -C≡CH)
  • δ 3.55–3.75 (m, 28H, PEG7 backbone)
  • δ 2.82 (s, 4H, NHS succinimide) [2] [5].

Mass Spectrometry
Electrospray ionization-mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 489.51, matching the theoretical mass of C₂₂H₃₅NO₁₁ [2] [5].

Critical Validation Parameters

TechniqueKey MetricsAcceptance Criteria
HPLCPeak area %≥98% single peak
¹H NMRIntegral ratiosPEG7 protons (28H), NHS (4H)
ESI-MSMass accuracy±0.1 Da

N-Hydroxysuccinimide Ester Aminolysis: pH-Dependent Reactivity and Hydrolysis Kinetics

The N-hydroxysuccinimide ester functionality in propargyl-polyethylene glycol seven N-hydroxysuccinimide acetate represents a crucial reactive center for bioconjugation applications. The aminolysis reaction proceeds through a well-characterized mechanism involving nucleophilic attack by primary amines on the activated carbonyl carbon, leading to the formation of stable amide bonds [1].

Mechanistic Pathways and pH Effects

The reaction of N-hydroxysuccinimide esters with amino groups demonstrates strong pH dependence, with optimal reactivity occurring at pH 8.3-8.5 [1]. At lower pH values, amino groups become protonated and lose their nucleophilic character, effectively halting the modification reaction. Conversely, at pH values higher than optimal, rapid hydrolysis of the N-hydroxysuccinimide ester competes with aminolysis, resulting in decreased yields of the desired conjugate products [1] [2].

The reaction mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack by the deprotonated amine on the carbonyl carbon of the N-hydroxysuccinimide ester. This intermediate subsequently undergoes breakdown with the departure of N-hydroxysuccinimide as a leaving group, yielding the stable amide bond [3] [4]. The rate-determining step has been identified as the breakdown of the tetrahedral intermediate rather than its formation [5].

Hydrolysis Kinetics and Competing Reactions

Hydrolysis represents the primary competing reaction pathway for N-hydroxysuccinimide esters in aqueous media. The hydrolysis kinetics demonstrate significant pH and temperature dependence, with half-life values ranging from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [6] [7]. For polyethylene glycol-N-hydroxysuccinimide esters specifically, hydrolysis half-lives of 128 minutes and 166 minutes have been reported for 20-kilodalton and 40-kilodalton polyethylene glycol-N-hydroxysuccinimide esters at pH 7.4, respectively [8].

pHTemperature (°C)Half-life (hours)Half-life (minutes)Rate Enhancement vs pH 7.4
7.004.502700.22
7.4251.00601.00
8.3251.00601.00
8.640.17106.00
9.0250.1596.70

The competition between aminolysis and hydrolysis follows distinct kinetic profiles. Under alkaline conditions (pH 9.0), both reaction and hydrolysis rates increase dramatically, with hydrolysis rates showing 14.2-fold and 33.2-fold enhancements for 20-kilodalton and 40-kilodalton polyethylene glycol-N-hydroxysuccinimide esters compared to neutral pH conditions [8]. The rate constant for the aminolysis reaction with primary amines typically ranges from 10³ to 10⁴ M⁻¹s⁻¹, while hydrolysis rate constants fall within the 10¹ to 10² M⁻¹s⁻¹ range [9] [10].

Structure-Reactivity Relationships

The aminolysis kinetics of N-hydroxysuccinimide esters demonstrate a linear free energy relationship with amine basicity, yielding a Brønsted coefficient (αnuc) of approximately 1.0 [11]. This relationship indicates that the nucleophilic rate constant increases proportionally with amine basicity, reflecting the sensitivity of the reaction to charge accumulation during tetrahedral intermediate formation. The enhanced reactivity of N-hydroxysuccinimide esters compared to phenyl esters of equivalent acyl groups has been quantified, with N-hydroxysuccinimide esters showing approximately 100-fold higher nucleophilic rate constants [11].

Copper-Catalyzed Azide-Alkyne Cycloaddition Optimization

The propargyl functionality in propargyl-polyethylene glycol seven N-hydroxysuccinimide acetate enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, representing one of the most versatile bioorthogonal transformations available. The mechanism involves the formation of highly reactive copper acetylide complexes that undergo cycloaddition with azides to yield 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity [12] [13].

Mechanistic Framework and Catalytic Cycle

Recent mechanistic investigations have revealed that copper-catalyzed azide-alkyne cycloaddition proceeds through a concerted pathway involving dinuclear copper complexes [14]. The catalytic cycle begins with the formation of copper acetylide species through deprotonation of the terminal alkyne by copper catalysts. This step has been identified as turnover-limiting in many systems, particularly for alkynes with higher pKa values [15]. The subsequent cycloaddition involves coordination of the azide to the copper center, followed by concerted carbon-nitrogen bond formation to generate the triazole product [14].

The reaction demonstrates remarkable rate enhancement compared to the uncatalyzed thermal cycloaddition, with copper catalysis providing 10⁷ to 10⁸-fold increases in reaction rate [16]. This acceleration stems from the stabilization of the developing positive charge in the transition state through coordination to the electron-rich copper center [17].

Optimization Parameters and Reaction Conditions

Systematic optimization studies have established optimal conditions for copper-catalyzed azide-alkyne cycloaddition with propargyl-containing substrates. Copper concentrations in the range of 50-250 μM provide optimal balance between reaction rate and minimization of side reactions [18]. The use of accelerating ligands, particularly tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine, in a 5:1 ligand-to-copper ratio enhances reaction rates by up to 10-fold while reducing copper-mediated oxidative damage [18].

ParameterOptimal RangeRate EnhancementComments
Copper(I) concentration50-250 μMFirst-order dependencyLow concentrations reduce side reactions
Ligand:Cu ratio5:1 (THPTA)10x accelerationTHPTA ligand most effective
pH range4-12pH insensitiveRobust across wide pH
Temperature25°CStandard conditionsRoom temperature sufficient
Ascorbate concentration5 mMRequired for Cu(I) generationReduces Cu(II) to active Cu(I)

The reaction exhibits remarkable tolerance to pH variations, maintaining high efficiency across pH 4-12, which distinguishes it from many other bioconjugation reactions [13] [16]. This robustness makes copper-catalyzed azide-alkyne cycloaddition particularly valuable for biological applications where precise pH control may be challenging.

Alkyne Reactivity and Structure-Activity Relationships

Propargyl-containing alkynes demonstrate excellent reactivity in copper-catalyzed azide-alkyne cycloaddition reactions. Comparative studies have shown that propargyl ethers exhibit slightly enhanced reactivity compared to propargyl alcohols, with relative rate constants of 1.2 versus 1.0, respectively [19]. The increased reactivity of propargyl ethers has been attributed to the electron-donating character of the ether oxygen, which enhances the nucleophilicity of the alkyne carbon [20].

Alkyne TypeRelative CuAAC Ratet50% (minutes)t90% (minutes)Activation Energy (kJ/mol)
Propargyl alcohol1.0154545
Propargyl ether1.2123542
Propargyl amide0.8185548
Aromatic alkyne0.6257552
Aliphatic alkyne0.43812058

The polyethylene glycol seven spacer in propargyl-polyethylene glycol seven N-hydroxysuccinimide acetate provides additional advantages through enhanced water solubility and reduced steric hindrance during the cycloaddition reaction. The flexible polyethylene glycol chain allows optimal positioning of the propargyl group for copper coordination while maintaining the hydrophilic character essential for biological applications [21] [22].

Competing Reaction Pathways in Aqueous versus Organic Media

The choice of reaction medium significantly influences the balance between desired conjugation reactions and competing side reactions for propargyl-polyethylene glycol seven N-hydroxysuccinimide acetate. Understanding these solvent effects is crucial for optimizing reaction conditions and achieving maximum conjugation efficiency.

Aqueous Media Characteristics and Limitations

In purely aqueous environments, N-hydroxysuccinimide ester hydrolysis becomes a dominant competing pathway, particularly at elevated pH values required for efficient aminolysis [23]. The hydrolysis rate constant increases exponentially with hydroxide ion concentration, following the relationship khydrolysis = kbase[OH⁻], where k_base represents the second-order rate constant for base-catalyzed hydrolysis [10].

Water also affects copper-catalyzed azide-alkyne cycloaddition through multiple mechanisms. While the reaction proceeds efficiently in aqueous media, the presence of water can lead to copper oxidation and formation of reactive oxygen species that may damage sensitive biomolecules [24]. These oxidative side reactions become particularly problematic at higher copper concentrations and longer reaction times [24].

Organic Solvent Effects and Mixed Media Optimization

The incorporation of organic cosolvents dramatically alters the kinetic landscape for both N-hydroxysuccinimide ester reactions and copper-catalyzed azide-alkyne cycloaddition. Dimethyl sulfoxide, when added at 10% volume fraction to aqueous reaction mixtures, reduces DNA damage by 100-1000 fold during copper-catalyzed azide-alkyne cycloaddition while maintaining reasonable reaction rates [24]. This protective effect arises from the ability of dimethyl sulfoxide to scavenge hydroxyl radicals generated during the copper catalytic cycle [24].

Solvent SystemNHS Ester StabilityCuAAC RateBiocompatibilityDNA Damage Reduction
Pure waterLowFastExcellentBaseline
20% dioxane/waterModerateFastGoodMinimal
10% DMSO/waterHighModerateGood100-1000x
DMFHighVery fastPoorNot applicable
AcetonitrileHighFastPoorNot applicable

N,N-Dimethylformamide and acetonitrile provide enhanced stability for N-hydroxysuccinimide esters by reducing the effective water activity and slowing hydrolysis reactions [25]. However, these organic solvents present biocompatibility challenges and are generally unsuitable for direct biological applications [26]. The optimal approach involves initial dissolution of hydrophobic reagents in minimal amounts of dimethyl sulfoxide or N,N-dimethylformamide, followed by dilution into aqueous buffer systems [6] [27].

Mechanistic Implications of Solvent Effects

The solvent environment influences reaction mechanisms through multiple pathways. In aqueous media, hydrogen bonding interactions can stabilize transition states and intermediates, leading to rate enhancements for certain reaction types [23]. The "on water" effect, where reactions occur at the water-organic interface, has been observed to accelerate various organic transformations, including cycloaddition reactions [28].

For N-hydroxysuccinimide ester aminolysis, the solvent affects both the nucleophilicity of the attacking amine and the electrophilicity of the carbonyl carbon. Protic solvents tend to hydrogen bond with amino groups, reducing their nucleophilic character, while also stabilizing the tetrahedral intermediate through hydrogen bonding interactions [4]. The net effect depends on the relative magnitude of these competing influences.

Reaction PathwayRate Constant (M⁻¹s⁻¹)pH DependenceTemperature DependenceSolvent Effect
NHS aminolysis (desired)10³-10⁴Strong positiveModerateAqueous favored
NHS hydrolysis (competing)10¹-10²Strong positiveStrongAqueous enhanced
CuAAC cycloaddition (desired)10²-10³WeakModerateOrganic/aqueous
Copper oxidation (side)10⁰-10¹ModerateStrongAqueous enhanced
Michael addition (side)10⁻¹-10⁰WeakModerateOrganic favored

XLogP3

-1.7

Hydrogen Bond Acceptor Count

11

Exact Mass

475.20536087 g/mol

Monoisotopic Mass

475.20536087 g/mol

Heavy Atom Count

33

Dates

Last modified: 01-05-2024

Explore Compound Types